molecular formula C22H29FN3O9P B1194449 Sofosbuvir CAS No. 1190307-88-0

Sofosbuvir

Cat. No. B1194449
M. Wt: 529.45253
InChI Key: TTZHDVOVKQGIBA-IAAJYNJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sofosbuvir involves complex processes that have been a subject of extensive study. While specific synthesis details are not provided in the available literature, the development of sofosbuvir marks a significant achievement in the field of medicinal chemistry, particularly in the synthesis of nucleotide analogs.

Molecular Structure Analysis

Sofosbuvir's effectiveness is rooted in its molecular structure, which allows it to inhibit the HCV NS5B polymerase. The compound undergoes intracellular activation to form its active triphosphate form, GS-461203, which is not detected in plasma and is ultimately metabolized to an inactive form eliminated renally (Kirby et al., 2015).

Chemical Reactions and Properties

Sofosbuvir's chemical properties allow it to interact with human serum albumin (HSA), as demonstrated through various spectroscopic analyses, including 1H NMR, molecular docking, and fluorescence studies. This interaction is critical for understanding its pharmacokinetics and pharmacodynamics (Yang et al., 2016).

Physical Properties Analysis

The physical properties of sofosbuvir, such as solubility and stability under different conditions, are essential for its formulation and delivery as a medication. Although specific details on its physical properties are not readily available in the selected studies, these characteristics are crucial in the drug's development and effectiveness.

Chemical Properties Analysis

Sofosbuvir's chemical properties, including its reactivity and interaction with other substances, have been explored to some extent. For example, its modification with other compounds for enhanced detection and analysis, as seen in the development of a molecularly imprinted polymer for electrochemical determination, highlights its versatile chemical nature (Mahmoud et al., 2019).

Scientific research applications

  • Patent Disputes and Commercial Impact:

    • Sofosbuvir has been involved in several patent disputes due to its significant commercial potential, with estimated peak annual worldwide sales of nearly $5.3 billion. It is part of the first oral drug regimen allowing HCV treatment without interferon (Harrison, 2013).
  • Global Research Trends:

    • A bibliometric analysis highlighted that sofosbuvir research is a field of intense global research, particularly with the continuous development and approval of hepatitis C antivirals (Hernández-Vásquez & Rosselli, 2017).
  • Pharmacokinetics and Dynamics:

    • Sofosbuvir is a once-daily, orally administered prodrug, showing linear pharmacokinetics with minimal accumulation upon multiple dosing. Its metabolism and excretion pathways have been studied extensively (Kirby et al., 2015).
  • Resistance and Efficacy:

    • Clinical evidence shows that sofosbuvir has a high sustained virological response rate and a high barrier to resistance in chronic HCV infection. It targets the HCV NS5B polymerase and inhibits viral replication (Donaldson et al., 2015).
  • Treatment Advancements:

    • Sofosbuvir's pangenotypic antiviral activity and high genetic barrier to resistance make it an important advancement in treating chronic hepatitis C (Keating, 2014).
  • Potential for Future Developments:

    • Research has suggested that any next-generation nucleos(t)ide HCV inhibitor aiming to compete with sofosbuvir would need to address its few limitations, such as reduced efficacy in genotype 3 patients and usage in severely renally impaired patients (Sofia, 2014).
  • First Global Approval and Its Impact:

    • Sofosbuvir's first global approval marked a significant milestone in the treatment of chronic hepatitis C, offering a novel treatment pathway (Keating & Vaidya, 2014).
  • Resistance Development in Clinical Trials:

    • Clinical trials have shown infrequent development of resistance in genotype 1-6 HCV-infected subjects treated with sofosbuvir, underscoring its effectiveness (Svarovskaia et al., 2014).
  • Degradation Products and Toxicity Prediction:

    • Studies have been conducted on sofosbuvir's degradation behavior under various stress conditions and its in silico toxicity prediction, which is crucial for understanding its pharmacological safety (Swain et al., 2016).
  • Repurposing in COVID-19 Treatment:

    • Sofosbuvir has been evaluated as a repurposed antiviral drug against COVID-19 due to its efficacy against positive-strand RNA viruses, sparking interest in its potential beyond HCV treatment (Sayad et al., 2020).
  • Renal Dysfunction Treatment:

    • Sofosbuvir-based regimens have been studied for their safety and effectiveness in patients with severe renal dysfunction, including those on hemodialysis (Cox‐North et al., 2017).

properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-IQWMDFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027632
Record name Sofosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water
Record name Sofosbuvir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Sofosbuvir is nucleotide analog inhibitor, which specifically inhibits HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase. Following intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), sofosbuvir incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator [synthesis, A7533]. More specifically, Sofosbuvir prevents HCV viral replication by binding to the two Mg2+ ions present in HCV NS5B polymerase's GDD active site motif and preventing further replication of HCV genetic material., Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body.
Record name Sofosbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sofosbuvir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sofosbuvir

Color/Form

White to off-white crystalline solid

CAS RN

1190307-88-0
Record name Sofosbuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190307-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sofosbuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190307880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sofosbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sofosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOFOSBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ6CA3ZU8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sofosbuvir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
42,900
Citations
E Lawitz, A Mangia, D Wyles… - … England Journal of …, 2013 - Mass Medical Soc
… In a single-group study of sofosbuvir combined … sofosbuvir or peginterferon with ribavirin had nearly identical rates of response (67%). Adverse events were less frequent with sofosbuvir …
Number of citations: 371 www.nejm.org
IM Jacobson, SC Gordon, KV Kowdley… - New England journal …, 2013 - Mass Medical Soc
… for 12 weeks with sofosbuvir and ribavirin in patients … of sofosbuvir therapy owing to adverse events. In this article, we present the results of two phase 3 trials of treatment with sofosbuvir …
Number of citations: 401 www.nejm.org
GM Keating, A Vaidya - Drugs, 2014 - Springer
… Oral sofosbuvir has been approved in the US for the treatment … sofosbuvir for the treatment of chronic hepatitis C. This article summarizes the milestones in the development of sofosbuvir …
Number of citations: 122 link.springer.com
GM Keating - Drugs, 2015 - Springer
… Data also support the use of ledipasvir/sofosbuvir in chronic HCV genotype 4 infection, in … Oral ledipasvir/sofosbuvir was generally well tolerated. In conclusion, ledipasvir/sofosbuvir …
Number of citations: 95 link.springer.com
JJ Feld, IM Jacobson, C Hézode… - … England Journal of …, 2015 - Mass Medical Soc
… sofosbuvir–velpatasvir was 99% (95% confidence interval, 98 to >99). Two patients receiving sofosbuvir–… Serious adverse events were reported in 15 patients (2%) in the sofosbuvir–…
Number of citations: 258 www.nejm.org
SL Greig - Drugs, 2016 - Springer
… ) NS5B polymerase inhibitor sofosbuvir and the HCV NS5A inhibitor velpatasvir (sofosbuvir/… In the phase III ASTRAL trials, once-daily oral sofosbuvir/velpatasvir for 12 weeks provided …
Number of citations: 77 link.springer.com
S Zeuzem, GM Dusheiko, R Salupere… - … England Journal of …, 2014 - Mass Medical Soc
… In all the phase 3 studies of sofosbuvir–ribavirin, higher rates … We conducted a study of sofosbuvir and ribavirin that … the efficacy of 24 weeks of sofosbuvir–ribavirin therapy in patients …
Number of citations: 009 www.nejm.org
S Naggie, C Cooper, M Saag… - … England Journal of …, 2015 - Mass Medical Soc
… NS5B polymerase inhibitor sofosbuvir in combination with … One such regimen, the fixed-dose combination of sofosbuvir … 12 weeks of ledipasvir–sofosbuvir in a cohort of mostly black …
Number of citations: 560 www.nejm.org
GR Foster, N Afdhal, SK Roberts, N Bräu… - … England Journal of …, 2015 - Mass Medical Soc
… 20 weeks of sofosbuvir–ribavirin for patients with HCV genotype 2 and 24 weeks of sofosbuvir–… Sofosbuvir is a nucleotide analogue NS5B polymerase inhibitor that is approved for the …
Number of citations: 996 www.nejm.org
N Afdhal, S Zeuzem, P Kwo, M Chojkier… - … England Journal of …, 2014 - Mass Medical Soc
… and sofosbuvir in a fixed-dose combination tablet once daily for 12 weeks, ledipasvir–sofosbuvir plus ribavirin for 12 weeks, ledipasvir–sofosbuvir for 24 weeks, or ledipasvir–sofosbuvir …
Number of citations: 106 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.